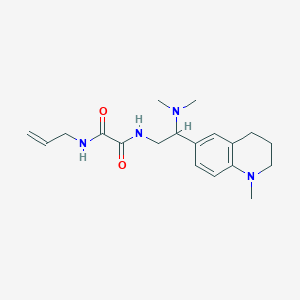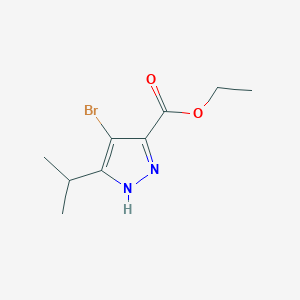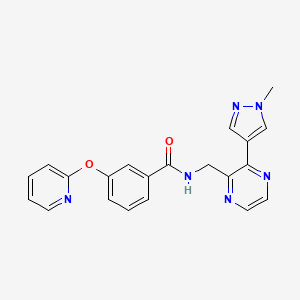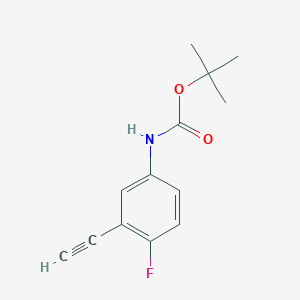![molecular formula C15H15N3O4 B2399421 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide CAS No. 478262-46-3](/img/structure/B2399421.png)
4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide, also known as M2PN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. M2PN is a derivative of nicotinamide, which is a well-known vitamin B3 compound.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in cell growth and proliferation. 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has also been shown to induce apoptosis in cancer cells by activating certain pathways that lead to cell death.
Biochemical and Physiological Effects:
4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has been found to induce DNA damage, inhibit cell cycle progression, and activate certain apoptotic pathways. In addition, 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has also been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide in lab experiments is its relatively simple synthesis method, which allows for easy scaling up of production. In addition, 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has been shown to have low toxicity, making it a safer alternative to other compounds that are used in scientific research. However, one of the limitations of using 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide research. One potential direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective treatments. Additionally, further research is needed to explore the potential side effects and toxicity of 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide in humans, which could help to determine its safety for clinical use.
In conclusion, 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its simple synthesis method, low toxicity, and anti-inflammatory properties make it a potential candidate for the treatment of various diseases. Further research is needed to explore its full potential and determine its safety for clinical use.
Métodos De Síntesis
4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide can be synthesized by reacting 4-methoxy-2-nitrobenzaldehyde with nicotinamide in the presence of sodium borohydride. The resulting compound is then reacted with hydroxylamine hydrochloride to form 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide. The synthesis method is relatively straightforward and can be easily scaled up for larger production.
Aplicaciones Científicas De Investigación
4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has been shown to have potential therapeutic applications in various fields of scientific research. In cancer research, 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
4-methoxy-N-[(E)-methoxyiminomethyl]-2-phenoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-20-12-8-9-16-15(22-11-6-4-3-5-7-11)13(12)14(19)17-10-18-21-2/h3-10H,1-2H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSAWDDXAZUIQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)NC=NOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)N/C=N/OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

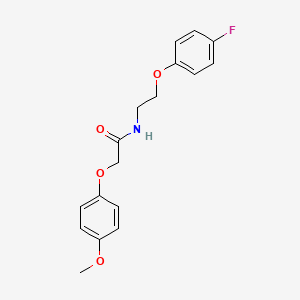
![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2399339.png)
![2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane]](/img/structure/B2399342.png)
![ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate](/img/structure/B2399343.png)
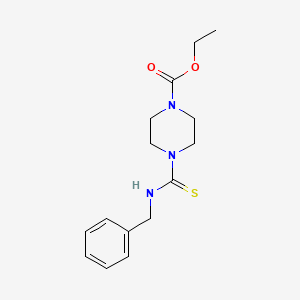
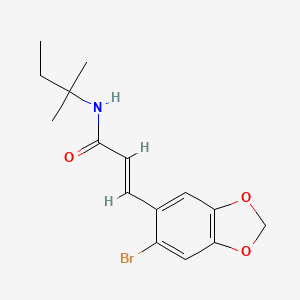
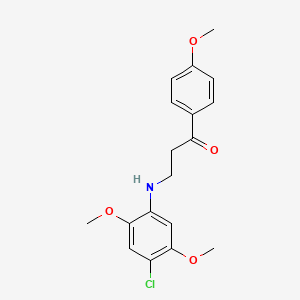
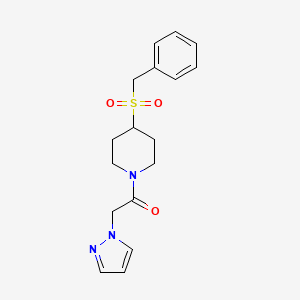
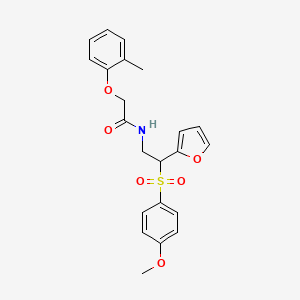
![1-[(2-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2399353.png)
